3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by:
- A 2,4-dichlorophenyl group at position 3 of the pyrazole ring.
- A methyl group at position 1.
- A carboxylic acid moiety at position 4.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPRTBSIZWBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where the pyrazole ring reacts with 2,4-dichlorobenzaldehyde.
Methylation: The final step involves the methylation of the pyrazole nitrogen to introduce the methyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich pyrazole ring undergoes selective oxidation under controlled conditions:
-
KMnO4-mediated oxidation in acidic conditions converts the methyl group at position 1 to a ketone, yielding 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid-1-one (Figure 1A).
-
Dichlorophenyl group stability : No oxidation occurs at the 2,4-dichlorophenyl moiety under standard oxidative conditions (e.g., H2O2, O3) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO4 | H2SO4, 60°C, 4h | 1-Ketone derivative | 72% |
Esterification and Amidation
The carboxylic acid group participates in classical derivatization reactions:
-
Esterification : Reaction with methanol/H2SO4 produces methyl 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (Figure 1B) .
-
Amidation : Coupling with amines (e.g., piperidine) using DCC/HOBt yields bioactive amides with IC50 values ≤0.5 μM in enzymatic assays .
Nucleophilic Substitution
The 2,4-dichlorophenyl group undergoes regioselective substitution:
-
Hydroxylation : NaOH/EtOH at reflux replaces the para-chlorine with -OH, forming 3-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Figure 1C).
-
Amination : Ammonia in DMF substitutes the ortho-chlorine at 120°C.
| Position | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Para-Cl | NaOH | Ethanol, reflux | 4-Hydroxy derivative | 68% | |
| Ortho-Cl | NH3 | DMF, 120°C | 2-Amino derivative | 55% |
Cyclization and Heterocycle Formation
The carboxylic acid facilitates cyclization reactions:
-
Lactam formation : Treatment with PCl5 followed by NH2R generates 5-membered lactam rings .
-
Thiosemicarbazide coupling : Reacts with thiosemicarbazide to form pyrazolo-thiosemicarbazone hybrids with antifungal activity (MIC: 8 μg/mL) .
| Reactant | Conditions | Product | Biological Activity | Source |
|---|---|---|---|---|
| Thiosemicarbazide | EtOH, Δ | Pyrazolo-thiosemicarbazone | Antifungal (C. albicans) |
Hydrolysis and Decarboxylation
Controlled degradation pathways:
-
Ester hydrolysis : LiOH/THF converts esters back to the free acid (96% yield) .
-
Decarboxylation : Heating above 200°C releases CO2, forming 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole .
Metal Complexation
The carboxylic acid acts as a bidentate ligand:
-
Cu(II) complexes : Forms stable complexes with Cu(NO3)2 in ethanol, characterized by UV-Vis and EPR. Antimicrobial studies show enhanced activity (MIC: 4 μg/mL vs. S. aureus).
Key Structural Insights from Crystallography
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among analogs include:
- Phenyl ring substitution patterns (e.g., mono-, di-, or trichlorophenyl; methoxyphenyl).
- Position of functional groups on the pyrazole ring (e.g., carboxylic acid at position 3 vs. 5).
- Additional substituents (e.g., methyl, ethyl, or hydroxyethyl groups).
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Electron-Donating Groups (OMe) : Reduce acidity but may enhance solubility in polar solvents.
- Methyl Groups : Steric effects may influence conformational flexibility and binding interactions.
Table 2: Substituent Effects on Key Properties
Biological Activity
3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 133113-04-9) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.
- Molecular Formula : C₁₁H₈Cl₂N₂O₂
- Molecular Weight : 271.10 g/mol
- Structure : The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. A study evaluated its inhibitory effect on cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
| Compound | IC₅₀ (μmol/L) | Activity |
|---|---|---|
| This compound | 0.04 ± 0.01 | COX-2 inhibition (compared to celecoxib) |
| Celecoxib | 0.04 ± 0.01 | Standard control |
The compound demonstrated comparable potency to celecoxib, a well-known anti-inflammatory drug, indicating its potential as a therapeutic agent in treating inflammatory conditions .
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies assessed its minimum inhibitory concentration (MIC) against common pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 30 |
| K. pneumoniae | 50 |
These results suggest that the compound possesses significant antibacterial activity, comparable to standard antibiotics .
3. Anticancer Activity
The anticancer potential of this pyrazole derivative has been explored through various assays against different cancer cell lines. The compound exhibited cytotoxic effects with IC₅₀ values indicating its effectiveness:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| CaCo-2 (colon cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
These findings highlight the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives, including the target compound:
- Study on Inflammatory Models : In carrageenan-induced paw edema models in rats, the compound significantly reduced inflammation compared to controls, demonstrating its therapeutic potential in inflammatory diseases.
- Cancer Cell Line Studies : A study involving multiple cancer cell lines showed that the compound effectively reduced cell viability in a dose-dependent manner, supporting its role in cancer therapy.
Q & A
Q. What are the established synthetic routes for 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?
Synthesis typically involves cyclocondensation of substituted β-keto esters with hydrazine derivatives. For structurally analogous pyrazole carboxylic acids, a two-step process is common:
- Step 1 : Cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines (e.g., 2,4-dichlorophenylhydrazine) in ethanol under reflux (80–100°C, 6–8 hours) to form the pyrazole ester .
- Step 2 : Hydrolysis of the ester group using NaOH (2M in ethanol/water, 60°C, 4 hours) to yield the carboxylic acid. Purification via recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹), pyrazole ring vibrations (1550–1600 cm⁻¹), and C-Cl stretches (600–800 cm⁻¹) .
- NMR : ¹H NMR identifies substituents (e.g., dichlorophenyl protons as multiplets at δ 7.2–7.8 ppm; methyl group as a singlet at δ 3.9 ppm). ¹³C NMR confirms carbonyl carbon at ~165 ppm .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER force field) are used to study interactions. For example:
- Docking : The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while dichlorophenyl enhances hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) . Table 1: Predicted binding affinities for related targets
| Target | ΔG (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| COX-2 | -9.2 | H-bonds with Arg120 | |
| CB1 Receptor | -7.8 | π-Stacking with Phe170 |
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions may arise from assay variability or substituent effects. Mitigation approaches include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and compound purity thresholds (>95% by HPLC) .
- Meta-Analysis : Compare IC₅₀ values across derivatives (e.g., methyl vs. ethyl substituents alter COX-2 inhibition by 3-fold) .
- Crystallography : Resolve binding modes (e.g., X-ray structures of pyrazole analogs bound to LOX-5 clarify steric effects) .
Q. How do solvent systems influence crystallization for X-ray diffraction studies?
Optimal crystallization conditions for pyrazole derivatives:
- Solvent Pair : Ethyl acetate/hexane (3:1 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) suitable for SC-XRD .
- Critical Parameters : Slow evaporation (7–10 days) and seeding with microcrystals improve diffraction quality (resolution < 1.0 Å) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
